molecular formula C13H7BrO2S B3879050 2-[(5-bromo-2-furyl)methylene]-1-benzothiophen-3(2H)-one

2-[(5-bromo-2-furyl)methylene]-1-benzothiophen-3(2H)-one

Cat. No.: B3879050
M. Wt: 307.16 g/mol
InChI Key: RLZVFTUSIJWKKB-XFFZJAGNSA-N
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Description

2-[(5-bromo-2-furyl)methylene]-1-benzothiophen-3(2H)-one is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BMF-B, and it belongs to the class of benzothiophene derivatives. The synthesis of BMF-B is an important aspect of its research, and several methods have been developed for its preparation.

Mechanism of Action

The mechanism of action of BMF-B is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. BMF-B has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. BMF-B has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. These inhibitory effects of BMF-B may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
BMF-B has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, BMF-B has been shown to induce apoptosis by activating caspase-3 and -9. BMF-B has also been shown to inhibit cell proliferation and migration in cancer cells. In neurons, BMF-B has been shown to protect against oxidative stress and prevent neuronal death. Additionally, BMF-B has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BMF-B has several advantages for lab experiments, including its high purity and stability. The synthesis method for BMF-B has been optimized for high yield and purity, making it a reliable compound for research. Additionally, BMF-B has been shown to have low toxicity in cells and animals, making it a safe compound for research. However, one of the limitations of BMF-B is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on BMF-B. One potential direction is to further investigate its mechanism of action and signaling pathways in cells. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Another direction is to explore the potential of BMF-B in combination with other drugs or therapies, which may enhance its therapeutic effects. Additionally, future research could focus on improving the solubility and bioavailability of BMF-B, which would make it a more effective compound for research and potential therapeutic applications.
Conclusion:
In conclusion, 2-[(5-bromo-2-furyl)methylene]-1-benzothiophen-3(2H)-one, or BMF-B, is a promising compound for scientific research due to its potential therapeutic applications. The synthesis of BMF-B has been optimized for high yield and purity, and it has been studied for its anti-cancer, neuroprotective, and anti-inflammatory effects. The mechanism of action of BMF-B is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. BMF-B has several advantages for lab experiments, including its high purity and stability, but it also has limitations such as its limited solubility in water. Future research on BMF-B could focus on its mechanism of action, combination therapies, and improving its solubility and bioavailability.

Scientific Research Applications

BMF-B has shown potential in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, BMF-B has been shown to induce apoptosis in cancer cells, leading to their death. BMF-B has also been studied for its ability to protect neurons from damage and prevent neurodegenerative diseases. Additionally, BMF-B has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Properties

IUPAC Name

(2Z)-2-[(5-bromofuran-2-yl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO2S/c14-12-6-5-8(16-12)7-11-13(15)9-3-1-2-4-10(9)17-11/h1-7H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZVFTUSIJWKKB-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-bromo-2-furyl)methylene]-1-benzothiophen-3(2H)-one
Reactant of Route 2
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2-[(5-bromo-2-furyl)methylene]-1-benzothiophen-3(2H)-one

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